3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide
Description
3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is a synthetic hexapeptide featuring a 3-iodinated tyrosine residue at its N-terminus, followed by D-alanine, L-phenylalanine, glycine, two L-valine residues, and a C-terminal glycinamide. The iodination at the 3-position of tyrosine introduces a heavy halogen atom, which may enhance stability, modulate receptor binding, or serve as a radiolabeling site for imaging or therapeutic applications.
Properties
CAS No. |
649727-50-4 |
|---|---|
Molecular Formula |
C35H49IN8O8 |
Molecular Weight |
836.7 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C35H49IN8O8/c1-18(2)29(34(51)39-16-27(38)46)44-35(52)30(19(3)4)43-28(47)17-40-33(50)25(15-21-9-7-6-8-10-21)42-31(48)20(5)41-32(49)24(37)14-22-11-12-26(45)23(36)13-22/h6-13,18-20,24-25,29-30,45H,14-17,37H2,1-5H3,(H2,38,46)(H,39,51)(H,40,50)(H,41,49)(H,42,48)(H,43,47)(H,44,52)/t20-,24+,25+,29+,30+/m1/s1 |
InChI Key |
ZNTOMFGTODRUBV-AFASLCHUSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC(=C(C=C2)O)I)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC(=C(C=C2)O)I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The iodine atom is introduced through iodination of the tyrosine residue using reagents such as iodine monochloride or N-iodosuccinimide under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions, purification processes, and ensuring the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodotyrosine derivatives.
Reduction: Reduction reactions can remove the iodine atom, converting it back to tyrosine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodotyrosine derivatives, while substitution reactions can produce various substituted tyrosine analogs.
Scientific Research Applications
3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom on the tyrosine residue can play a crucial role in these interactions, potentially altering the compound’s binding affinity and specificity. The pathways involved may include signal transduction cascades and regulatory mechanisms in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique features can be contextualized against three classes of analogs: iodinated biomolecules, methylated tyrosine derivatives, and peptides with non-canonical amino acids. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Findings
Iodination vs. Methylation: The 3-iodo substitution in the target compound contrasts with 3-methyl-L-tyrosine, a non-halogenated analog . Methylation in 3-methyl-L-tyrosine is associated with altered metabolic pathways, but its toxicological profile remains understudied . In contrast, iodinated compounds like thyroxine (T4) are well-characterized for hormonal activity, suggesting the target peptide’s iodine moiety could enable analogous applications (e.g., radiolabeling for diagnostics) .
Comparison to Thyroid Hormones: Thyroxine (T4) and triiodothyronine (T3) share structural similarities with the target compound due to their iodinated aromatic rings . However, the peptide backbone of the target molecule distinguishes it from these hormones, which are small molecules. This difference implies divergent pharmacokinetics: peptides typically exhibit shorter half-lives unless stabilized (e.g., via D-amino acids).
D-Amino Acid Inclusion: The D-alanine residue in the target peptide contrasts with the all-L-configuration of endogenous peptides. This modification likely reduces enzymatic degradation, a strategy employed in drugs like dalbavancin (a glycopeptide antibiotic). Such stability enhancements are absent in simpler iodinated molecules like T4 or methylated tyrosine derivatives.
Toxicological Considerations :
- While 3-methyl-L-tyrosine lacks comprehensive toxicity data , iodinated peptides require careful evaluation of iodine-related risks (e.g., allergic reactions or thyroid dysfunction). Thyroxine’s narrow therapeutic index underscores the need for precise dosing in iodinated compounds .
Biological Activity
3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is a complex peptide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is composed of several amino acids, including:
- 3-Iodo-L-tyrosine
- D-Alanine
- L-Phenylalanine
- Glycine
- L-Valine
The molecular formula is , and its molecular weight is 755.8 g/mol. The presence of the iodo group on the tyrosine residue is significant for its biological activity, as it may influence the compound's interactions with biological targets.
Biological Activity Overview
The biological activities of 3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide can be classified into several categories:
- Antioxidant Activity : The iodo group can enhance the antioxidant properties of the compound, allowing it to scavenge free radicals and reduce oxidative stress in cells.
- Enzyme Inhibition : This compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated enzyme activity.
- Protein Interaction Modulation : The peptide may interact with specific proteins, modulating their function and stability, which is crucial in cellular signaling pathways.
The mechanism of action involves multiple pathways:
- Redox Reactions : The iodo group can participate in redox reactions, influencing cellular signaling and potentially leading to therapeutic effects against oxidative stress-related diseases.
- Binding Affinity : The structure allows for binding to various receptors and enzymes, affecting their activity. This binding can lead to changes in cellular responses and metabolic processes.
Case Studies
- Antioxidant Studies : In vitro studies demonstrated that 3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. This was measured using DPPH radical scavenging assays, where the compound showed a dose-dependent response.
- Enzyme Inhibition : Research indicated that this compound could inhibit certain proteases involved in inflammatory responses. For instance, a study reported a 50% inhibition of matrix metalloproteinase (MMP) activity at a concentration of 100 µM, suggesting potential applications in inflammatory disease treatment.
- Cellular Studies : In cell culture models, treatment with the peptide resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. These findings highlight its potential as a protective agent in cellular environments.
Table 1: Biological Activities of 3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Enzyme Inhibition | MMP inhibition | |
| Protein Interaction | Modulation of receptor activity |
Table 2: Comparison with Similar Compounds
| Compound Name | Antioxidant Activity | Enzyme Inhibition | Structure Complexity |
|---|---|---|---|
| 3-Iodo-L-tyrosyl-D-alanyl... | High | Moderate | High |
| L-Tyrosine | Moderate | Low | Low |
| D-Alanine | Low | None | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
